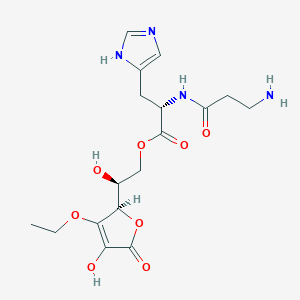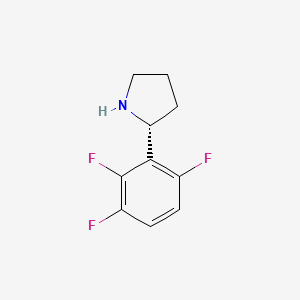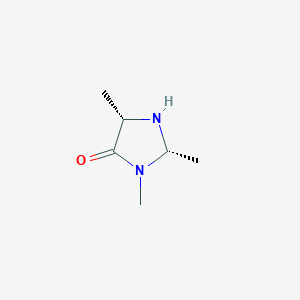
(2S,5S)-2,3,5-Trimethylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,3,5-Trimethylimidazolidin-4-one is a chiral compound with a unique structure that includes an imidazolidinone ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,3,5-Trimethylimidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the imidazolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,3,5-Trimethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The methyl groups on the imidazolidinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the imidazolidinone ring.
Aplicaciones Científicas De Investigación
(2S,5S)-2,3,5-Trimethylimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,3,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-2,5-Hexanediol
- (2S,5S)-Methionine sulfoximine
- (2S,5S)-5-Carboxymethylproline
Uniqueness
Compared to similar compounds, (2S,5S)-2,3,5-Trimethylimidazolidin-4-one stands out due to its specific substitution pattern on the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
834862-79-2 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2S,5S)-2,3,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5-/m0/s1 |
Clave InChI |
ZXYYONQPJNODIJ-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1C(=O)N([C@H](N1)C)C |
SMILES canónico |
CC1C(=O)N(C(N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


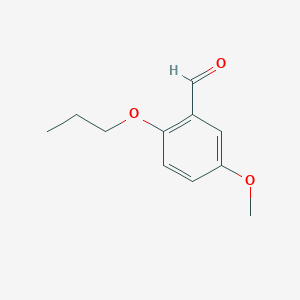
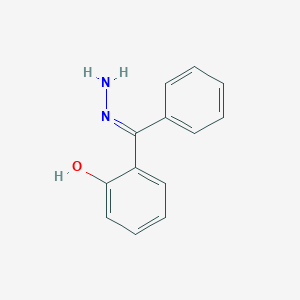
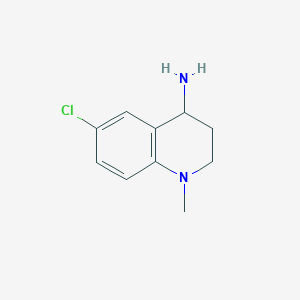
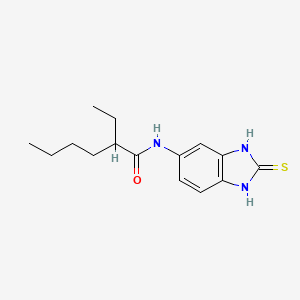
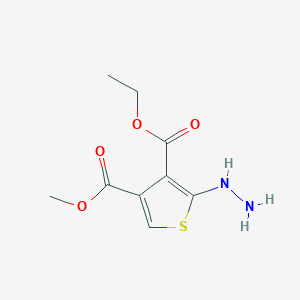
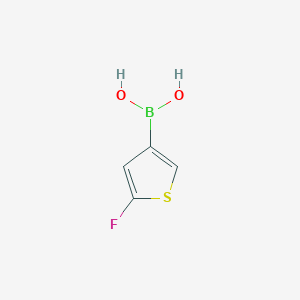
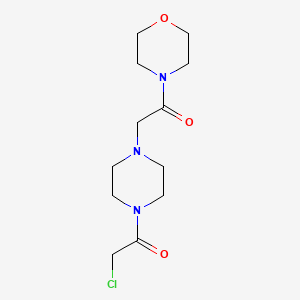
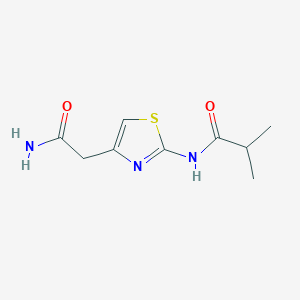
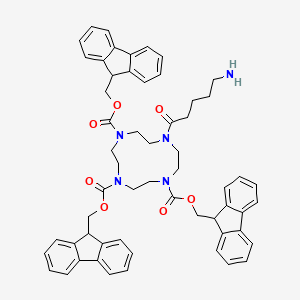
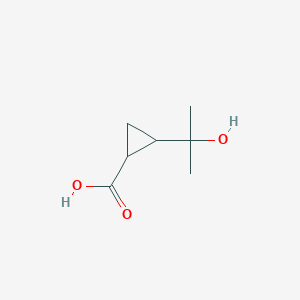
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
